2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide
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Overview
Description
2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide is an organic compound with the molecular formula C19H19NO2. It is known for its unique structure, which includes a benzylidene group, a methyl group, and a phenylmethoxyphenyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide can be compared with other similar compounds, such as:
2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide: Similar structure but lacks the phenylmethoxy group, which may result in different chemical and biological properties.
4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities.
Biological Activity
2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide, with the CAS number 125971-57-5, is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H19NO2, with a molecular weight of 293.36 g/mol. The compound features a complex structure that contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including anti-cancer, anti-inflammatory, and enzyme inhibition properties. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of benzylidene compounds can exhibit potent cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 3.56 µM to 11.78 µM against prostate cancer cells (PC-3) and breast cancer cells (MDA-MB-231) .
- Mechanism of Action : The anticancer effects are often mediated through the inhibition of key signaling pathways such as EGFR/PI3K/Akt/mTOR. For example, one derivative exhibited an IC50 value of 0.1812 µM against EGFR, highlighting its potential as a targeted therapy .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes:
- Tyrosinase Inhibition : Similar benzylidene derivatives have shown significant inhibitory activity against mushroom tyrosinase, which is crucial in melanin biosynthesis . This suggests potential applications in skin whitening agents or treatments for hyperpigmentation.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activities of benzylidene derivatives:
Study | Compound | Activity | IC50 Value |
---|---|---|---|
Study A | Compound 5 | Cytotoxicity on PC-3 cells | 3.56 µM |
Study B | Compound 4c | Cytotoxicity on MDA-MB-231 cells | 8.5 µM |
Study C | Compound 5 | EGFR Inhibition | 0.1812 µM |
Study D | Compound X | Tyrosinase Inhibition | Not specified |
Structure-Activity Relationship (SAR)
Investigations into the SAR reveal that the presence of specific functional groups significantly influences the biological activity of these compounds:
Properties
IUPAC Name |
2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3/c1-19(2)25(28)22(17-20-11-5-3-6-12-20)26(29)27-23-15-9-10-16-24(23)30-18-21-13-7-4-8-14-21/h3-17,19H,18H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNXUUBLQLMXRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.